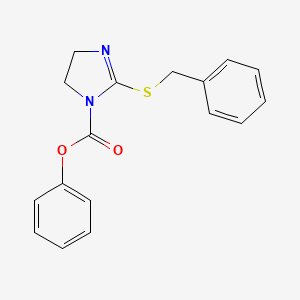

phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate

Description

Phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Properties

IUPAC Name |

phenyl 2-benzylsulfanyl-4,5-dihydroimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-17(21-15-9-5-2-6-10-15)19-12-11-18-16(19)22-13-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTCFTMNXCBMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001160738 | |

| Record name | Phenyl 4,5-dihydro-2-[(phenylmethyl)thio]-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001160738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320424-40-6 | |

| Record name | Phenyl 4,5-dihydro-2-[(phenylmethyl)thio]-1H-imidazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320424-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 4,5-dihydro-2-[(phenylmethyl)thio]-1H-imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001160738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl mercaptan with an imidazole derivative in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The phenyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted phenyl and benzyl derivatives.

Scientific Research Applications

Chemistry

Phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to develop new compounds with tailored properties.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor or modulator . It can interact with specific molecular targets, potentially altering enzyme activity by binding to active sites. This interaction is crucial for developing therapeutic agents targeting metabolic pathways .

Medicine

The compound shows promise in antimicrobial and anticancer applications :

- Antimicrobial Activity: Studies indicate that imidazole derivatives exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, derivatives similar to this compound have demonstrated effective inhibition of bacterial growth .

- Anticancer Properties: Research highlights its potential as an anticancer agent. For example, derivatives have shown antiproliferative activity against various cancer cell lines through apoptosis induction mechanisms. A notable study revealed that certain imidazole derivatives could induce apoptosis by modulating key proteins involved in apoptotic pathways .

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Compound 4f | 18.53 | HeLa | Induces apoptosis via mitochondrial pathway |

| Phenyl derivative | Varies | A549, SGC-7901 | Enzyme inhibition |

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts . Its unique functional groups can enhance the properties of polymers or act as catalysts in various chemical reactions.

Anticancer Activity

A study evaluated the antitumor activity of imidazole derivatives, revealing that specific compounds induced apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2). This selectivity suggests a favorable therapeutic window for targeting cancer cells while sparing normal cells.

Antibacterial Activity

Research conducted on synthesized imidazole derivatives demonstrated their antibacterial efficacy against multiple strains of bacteria. For example, one study showed that certain compounds exhibited IC50 values below 30 µg/ml against E. coli and B. subtilis, indicating strong antimicrobial potential compared to standard antibiotics .

Mechanism of Action

The mechanism of action of phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

2-Phenylbenzimidazole: Shares the imidazole core but lacks the benzylsulfanyl group.

Benzylsulfanyl imidazole derivatives: Similar structure but with variations in the substituents on the imidazole ring.

Uniqueness

Phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to the presence of both the benzylsulfanyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .

Biological Activity

Phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate is a synthetic organic compound belonging to the class of imidazole derivatives. Its unique structure, featuring both benzylsulfanyl and carboxylate groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C17H16N2O2S

- Molecular Weight : 312.39 g/mol

- CAS Number : 320424-40-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access and altering metabolic pathways. This mechanism is crucial for its potential use as an enzyme inhibitor or modulator in various therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of imidazole compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by modulating key proteins involved in apoptotic pathways.

Case Study : A study evaluated the antitumor activity of imidazole derivatives, revealing that certain compounds induced apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) . The selectivity index indicated a higher tolerance of normal cells compared to tumor cells, suggesting a favorable therapeutic window.

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Compound 4f | 18.53 | HeLa | Induces apoptosis via mitochondrial pathway |

| Phenyl derivative | Varies | A549, SGC-7901 | Enzyme inhibition |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Imidazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. The presence of the benzylsulfanyl group enhances the compound's interaction with microbial targets, potentially leading to increased antimicrobial efficacy.

Comparative Analysis with Similar Compounds

This compound can be compared with other imidazole derivatives based on their structural similarities and biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Phenylbenzimidazole | Lacks benzylsulfanyl group | Moderate anticancer activity |

| Benzylsulfanyl imidazoles | Variations in substituents | Enhanced antimicrobial properties |

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to other compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for phenyl 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole derivatives. For example, a related method () uses methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-1-carboxylate as a precursor, reacting it with anilines in glacial acetic acid under controlled heating (70–90°C). Substituting the methylthio group with benzylsulfanyl would require adjusting reagents (e.g., benzyl mercaptan) and reaction times. Optimization involves monitoring intermediates via TLC and adjusting solvent polarity (e.g., CH₂Cl₂:MeOH gradients) for purification. Yield improvements may require inert atmospheres or catalysts like p-toluenesulfonic acid .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzylsulfanyl at C2, phenyl carboxylate at N1). Aromatic protons appear as multiplet signals (δ 7.2–7.5 ppm), while dihydroimidazole protons resonate as doublets (δ 3.8–4.2 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-S (650–750 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 355.1 for C₁₈H₁₈N₂O₂S) .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the biological mechanism of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or microbial enzymes. For example, highlights 2-phenyl-1H-benzimidazole derivatives docked into EGFR’s ATP-binding pocket (PDB ID: 1M17). Protocol:

Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*).

Generate grid parameters around the active site.

Run docking simulations and analyze binding poses (e.g., hydrogen bonds with Lys745, hydrophobic interactions with Leu844).

Validation via in vitro cytotoxicity assays (e.g., MTT) is critical to resolve discrepancies between computational predictions and experimental IC₅₀ values .

Q. What strategies address contradictions in biological activity data across studies for imidazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent controls (DMSO concentration ≤0.1%).

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may enhance antibacterial activity but reduce solubility, skewing results ().

- Statistical Analysis : Use ANOVA to compare IC₅₀ values across studies, ensuring p < 0.05 for significance. Meta-analyses pooling data from multiple sources (e.g., PubChem BioAssay) can identify trends .

Q. How is SHELXL employed in refining the crystal structure of this compound?

- Methodological Answer : SHELXL refines X-ray diffraction data via:

Data Integration : Use SAINT or HKL-2000 to index reflections (e.g., monoclinic P2₁/n symmetry, ).

Structure Solution : SHELXD for phase determination via Patterson methods.

Refinement : SHELXL iteratively adjusts positional/thermal parameters. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.